{5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetic acid
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Overview
Description
2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID is a complex organic compound characterized by the presence of an allyloxy group, an ethoxyphenyl group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID typically involves multiple steps One common approach is to start with the preparation of the allyloxy and ethoxyphenyl intermediates, followed by the formation of the tetraazole ringReaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetraazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and halogens or sulfonic acids for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield allyloxybenzoic acid, while reduction of the tetraazole ring may produce tetraazoloamines .
Scientific Research Applications
2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(ALLYLOXY)-3,5-DICHLOROPHENYLACETIC ACID: Similar in structure but with chlorine substituents.
2,5-BIS(ALLYLOXY)TEREPHTHALIC ACID: Contains two allyloxy groups and a terephthalic acid core.
Uniqueness
2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N4O4 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[5-(3-ethoxy-4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C14H16N4O4/c1-3-7-22-11-6-5-10(8-12(11)21-4-2)14-15-17-18(16-14)9-13(19)20/h3,5-6,8H,1,4,7,9H2,2H3,(H,19,20) |
InChI Key |
OGDPTMFLNBQYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)O)OCC=C |
Origin of Product |
United States |
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